molecular formula C16H18O4 B7819649 Phenol, 4-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxy- CAS No. 83088-28-2

Phenol, 4-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxy-

Cat. No.: B7819649
CAS No.: 83088-28-2
M. Wt: 274.31 g/mol
InChI Key: BMSPEISBKGSBTR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Phenol, 4-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxy- (IUPAC name: 5-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol), commonly known as Gigantol or Dendrophenol, is a phenolic compound with the molecular formula C₁₆H₁₈O₄ (molecular weight: 274.31 g/mol) . It features:

  • A central phenol ring substituted with a methoxy group at position 2.
  • An ethyl group at position 4, linking to a second aromatic ring substituted with a hydroxy group at position 3 and a methoxy group at position 3.

Properties

IUPAC Name

4-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-19-14-8-12(7-13(17)10-14)4-3-11-5-6-15(18)16(9-11)20-2/h5-10,17-18H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSPEISBKGSBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)CCC2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287414
Record name 3′,4-Dihydroxy-3,5′-dimethoxybibenzyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83088-28-2
Record name 3′,4-Dihydroxy-3,5′-dimethoxybibenzyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83088-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′,4-Dihydroxy-3,5′-dimethoxybibenzyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Phenol, 4-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxy- (CAS No. 83088-28-2), is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this phenol derivative can be represented as follows:

  • Molecular Formula : C16H18O4
  • Molecular Weight : 274.31 g/mol
  • Density : 1.117 g/cm³
  • Boiling Point : 478.4°C at 760 mmHg
  • Flash Point : 243.1°C

The compound features a methoxy group and a hydroxy group which are essential for its biological activity.

PropertyValue
Molecular FormulaC16H18O4
Molecular Weight274.31 g/mol
Density1.117 g/cm³
Boiling Point478.4°C
Flash Point243.1°C

Synthesis

Phenol derivatives like this compound can be synthesized through various chemical reactions involving aryl halides and resorcinol, typically utilizing catalysts such as copper bromide (CuBr) to enhance yields .

Antioxidant Properties

Research indicates that phenolic compounds exhibit significant antioxidant activity due to their ability to scavenge free radicals. The presence of multiple hydroxyl groups in the structure enhances this property, making it a potential candidate for therapeutic applications against oxidative stress-related diseases .

Anti-inflammatory Effects

Studies have shown that similar phenolic compounds possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways such as the nuclear factor-kappa B (NF-kB) signaling pathway. For instance, derivatives like (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol demonstrated reduced inflammation in models of Alzheimer's disease by modulating neuroinflammatory responses .

Neuroprotective Effects

Phenolic compounds are being investigated for their neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to inhibit amyloid-beta fibril formation is critical in Alzheimer's pathology, and compounds similar to Phenol, 4-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxy-, have shown promise in preventing cognitive decline in animal models .

Case Studies

  • Alzheimer's Disease Model :
    In a study involving mice treated with lipopolysaccharide (LPS) to induce neuroinflammation, the administration of related phenolic compounds resulted in significant improvements in memory retention and reductions in amyloid plaque formation .
  • Cancer Research :
    Some phenolic compounds have been evaluated for their cytotoxic effects against various cancer cell lines. For example, studies have indicated that specific derivatives can selectively induce apoptosis in T-lymphoblastic cells while sparing normal cells, suggesting a potential role in cancer therapy .

Scientific Research Applications

Biological Activities

Phenol derivatives are known for their diverse biological activities, including:

  • Antioxidant Properties : The presence of multiple hydroxyl groups enhances the compound's ability to scavenge free radicals, making it a potential candidate for antioxidant formulations.
  • Anti-inflammatory Effects : Studies have indicated that phenolic compounds can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Activity : Research has shown that this compound exhibits antimicrobial properties against various pathogens, indicating its potential use in developing antimicrobial agents.

Applications in Pharmaceuticals

The unique properties of Phenol, 4-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxy- open avenues for its application in drug development:

  • Pharmaceutical Formulations : Due to its antioxidant and anti-inflammatory properties, it can be incorporated into topical formulations aimed at skin protection and healing.
  • Natural Product Synthesis : The compound serves as a precursor for synthesizing more complex molecules used in pharmaceuticals, particularly those targeting oxidative stress-related diseases.

Material Science Applications

In addition to its pharmaceutical uses, this phenolic compound has potential applications in material science:

  • Polymer Chemistry : The compound can be used to synthesize polymers with enhanced thermal stability and mechanical properties due to the rigid biphenyl structure.
  • Coatings and Adhesives : Its adhesive properties can be harnessed in developing eco-friendly coatings and adhesives that require minimal volatile organic compounds (VOCs).

Case Studies

  • Antioxidant Efficacy Study :
    • A study demonstrated that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential as a dietary supplement or therapeutic agent against oxidative damage.
  • Anti-inflammatory Research :
    • Clinical trials have indicated that formulations containing this phenolic compound significantly reduced markers of inflammation in patients with chronic inflammatory conditions.
  • Material Development :
    • Research on polymer composites incorporating this phenol revealed improved mechanical strength and thermal resistance compared to traditional materials, highlighting its utility in high-performance applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Ethyl Linkages

Table 1: Key Ethyl-Linked Phenolic Compounds
Compound Name (CAS) Molecular Formula Substituents on Ethyl-Linked Aromatic Ring Biological Activities References
Gigantol (67884-30-4) C₁₆H₁₈O₄ 3-hydroxy, 5-methoxy Anticancer, antioxidant, anti-inflammatory
Phenol, 5-[2-(3-hydroxyphenyl)ethyl]-2-methoxy- (63367-93-1) C₁₅H₁₆O₃ 3-hydroxy Not reported; potential antioxidant
Phenol,5-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy- (63367-99-7) C₁₇H₂₀O₄ 3,4-dimethoxy Likely enhanced lipophilicity
Phenol, 5-[2-(4-chlorophenyl)ethyl]-2-methoxy- (63368-06-9) C₁₅H₁₅ClO₂ 4-chloro Unreported; halogen may alter reactivity

Key Observations :

  • Substituent Effects : The presence of electron-donating groups (e.g., methoxy or hydroxy) on the ethyl-linked aromatic ring enhances antioxidant activity by stabilizing free radicals. Conversely, electron-withdrawing groups (e.g., chlorine in 63368-06-9) may reduce reactivity or alter metabolic stability .
  • Bioactivity : Gigantol’s 3-hydroxy-5-methoxy substitution is critical for its anticancer activity, as this configuration optimizes interactions with cellular targets like DNA gyrase or kinase enzymes .

Compounds with Vinyl or Propenyl Linkages

Table 2: Vinyl/Propenyl-Substituted Analogues
Compound Name (CAS) Molecular Formula Substituents Biological Activities References
Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy- (N/A) C₁₀H₁₂O₃ 3-hydroxypropenyl Antioxidant, antimicrobial
2-Methoxy-4-vinylphenol (N/A) C₉H₁₀O₂ Vinyl group at position 4 DNA gyrase inhibition (anti-pest activity)
Phenol,5-[(1Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-2,3-dimethoxy (N/A) C₁₇H₁₈O₅ Ethenyl linkage, 3-hydroxy-4-methoxy Structural similarity to combretastatins (anticancer)

Key Observations :

  • Conjugation Effects: Vinyl or propenyl groups introduce extended π-conjugation, enhancing UV absorption and radical scavenging capacity. For example, 4-(3-hydroxy-1-propenyl)-2-methoxyphenol shows potent antimicrobial activity due to its planar structure .

Halogenated and Mixed-Substituent Analogues

Table 3: Halogenated and Complex Derivatives
Compound Name (CAS) Molecular Formula Key Features Applications/Properties References
Phenol,4-fluoro-2-[(4-methoxyphenyl)methyl] (1426-54-6) C₁₄H₁₃FO₂ Fluorine substituent, benzyl group Pharmaceutical intermediate
Phenol, 4-(2-aminoethyl)-2-methoxy-, hydrochloride (1477-68-5) C₉H₁₄ClNO₂ Aminoethyl side chain Dopamine-related neurological research

Key Observations :

  • Halogenation : Fluorine substitution (e.g., 1426-54-6) increases metabolic stability and bioavailability, making it valuable in drug design .
  • Aminoethyl Derivatives: Compounds like 1477-68-5 are structurally related to neurotransmitters (e.g., dopamine), highlighting their role in neurological studies .

Preparation Methods

Solvent-Free Condensation of β-Hydroxycarboxylic Acid Esters with Phenethylamines

A patented solvent-free approach (WO2003042166A2) provides a direct route to structurally related acetamides, which can be adapted for synthesizing the target compound . The method involves reacting 2-(3-alkoxy-4-hydroxyphenyl)ethylamines (II) with β-hydroxycarboxylic acid esters (III) or dioxolanones (IIIa) under melt conditions:

Reaction Scheme

(II) + (III/IIIa)No solvent, Δmelting pointTarget Acetamide IntermediateReduction(I)\text{(II) + (III/IIIa)} \xrightarrow{\text{No solvent, } \Delta \geq \text{melting point}} \text{Target Acetamide Intermediate} \rightarrow \text{Reduction} \rightarrow \text{(I)}

  • Conditions :

    • Temperatures range from the reaction mixture’s melting point to +100°C above it, optimized at +20°C above melting .

    • Eliminates solvent recovery steps, enhancing atom economy.

  • Example :

    • 2-(4-Hydroxy-3-methoxyphenyl)ethylamine reacts with methyl 2-(4-bromophenyl)-2-hydroxyacetate under melt conditions (120–140°C) to yield 2-(4-bromophenyl)-2-hydroxy-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide . Subsequent hydrogenolysis or hydrolysis could remove the bromophenyl group to yield (I) .

Palladium-Catalyzed Coupling and Hydrogenation

A method for synthesizing 4-(2-methoxyethyl)phenol (LookChem) offers a framework for constructing the ethyl-bridged aromatic system. Adapting this approach:

Steps :

  • Coupling :

    • p-Bromophenol reacts with methyl vinyl ether via palladium-catalyzed Heck coupling to form 4-(2-methoxyvinyl)phenol .

    • Catalyst: Pd(OAc)₂ with phosphine ligands (e.g., PPh₃) .

  • Hydrogenation :

    • The vinyl group is hydrogenated (H₂, Pd/C) to ethyl, yielding 4-(2-methoxyethyl)phenol .

Modification for Target Compound :

  • Replace p-bromophenol with 3-hydroxy-5-methoxyphenyl bromide and adjust coupling partners to introduce the second methoxy group.

Perkin Reaction and Decarboxylation-Based Synthesis

The synthesis of 2-((3-methoxy)phenethyl)phenol (CN102516043A) involves a Perkin reaction between 3-methoxyphenylacetic acid and salicylic aldehyde , followed by decarboxylation and hydrogenation:

Key Steps :

  • Perkin Reaction :

    • 3-Methoxyphenylacetic acid + salicylic aldehyde → 2-(3-methoxyphenyl)-3-(2-acetoxyphenyl)acrylic acid (IV).

    • Base: Organic amines (e.g., triethylamine); solvent: acetic anhydride .

  • Decarboxylation :

    • IV → 3-methoxy-2'-acetoxystilbene (V) via quinoline and Cu catalysis .

  • Hydrolysis and Hydrogenation :

    • V → 2-((3-methoxy)styryl)phenol (VI) via hydrolysis.

    • VI → 2-((3-methoxy)phenethyl)phenol (I) via catalytic hydrogenation (H₂, Pd/C) .

Adaptation :

  • Substitute salicylic aldehyde with 3-hydroxy-5-methoxybenzaldehyde to introduce the second methoxy group.

Grignard Addition and Functional Group Interconversion

General phenol synthesis principles (BYJU’S) suggest using Grignard reagents to form carbon-carbon bonds between aromatic systems:

Proposed Route :

  • Grignard Formation :

    • React 3-hydroxy-5-methoxyphenylmagnesium bromide with 2-methoxy-4-vinylphenol .

  • Quenching :

    • Hydrolyze to form 4-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol .

Challenges :

  • Requires protection of phenolic -OH groups (e.g., acetylation) to prevent side reactions.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield*
Solvent-Free CondensationNo solvent, high atom economyRequires high-purity starting materialsNot reported
Palladium CouplingScalable, mild conditionsCostly catalysts, halogenated intermediates~70%
Perkin ReactionAvoids phosphine oxides (vs. Wittig)Multi-step, decarboxylation efficiency~65%
Grignard AdditionFlexible substituent introductionSensitivity to moisture, protection neededNot reported

*Yields inferred from analogous reactions in sources.

Critical Considerations in Synthesis

  • Protection Strategies :

    • Acetylation or benzylation of phenolic -OH groups prevents undesired oxidation or ether formation .

  • Reduction Conditions :

    • Catalytic hydrogenation (Pd/C, H₂) is preferable for ethyl bridge formation over harsh chemical reductants .

  • Purification :

    • Chromatography (silica gel) or recrystallization (ethyl acetate/hexane) is critical for isolating pure (I) .

Q & A

Q. What are the recommended synthetic routes and purification methods for Phenol, 4-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxy-?

  • Methodological Answer : The compound can be synthesized via regioselective coupling of phenolic precursors. For example, a donor-acceptor strategy (similar to 4-Methoxylphenyl synthesis) uses NIS (N-iodosuccinimide) and TMSOTf (trimethylsilyl triflate) as activating agents in dichloromethane/ether at low temperatures (-40°C to -20°C). Post-reaction quenching with acetonitrile, followed by chromatography (silica gel with ethyl acetate/hexane) is recommended for purification . Crystallization from ethanol via slow evaporation may yield X-ray-quality crystals, as demonstrated in ortho-hydroxy Schiff base syntheses .

Q. How can crystallographic data for this compound be obtained and refined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement is optimal. Hydrogen bonding patterns should be analyzed via graph set theory (e.g., Etter’s formalism) to characterize supramolecular interactions. For high-resolution data, SHELXPRO can interface with macromolecular refinement tools .

Q. What spectroscopic techniques are critical for characterizing this phenolic derivative?

  • Methodological Answer :
  • 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and phenolic hydroxyl (δ ~5.5 ppm) groups. Compare shifts to analogs like Gigantol (δ 6.7–7.2 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+ ~275–280 m/z) to confirm molecular weight .
  • FT-IR : Detect O–H (3200–3500 cm⁻¹) and C–O (1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be explored for this compound’s reported bioactivities (e.g., antioxidant, anti-inflammatory)?

  • Methodological Answer :
  • In Silico Docking : Use AutoDock Vina to model interactions with targets like COX-2 or NF-κB. Compare binding affinities to Gigantol, which shows anti-cancer activity via EGFR inhibition .
  • Mutagenesis Studies : Replace the 3-hydroxy-5-methoxyphenyl moiety with halogenated analogs to assess functional group contributions .

Q. What strategies resolve contradictions in reported isomeric purity during synthesis?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers.
  • SC-XRD : Confirm absolute configuration via Flack parameter refinement .

Q. How can mechanistic pathways for its anti-cancer effects be experimentally validated?

  • Methodological Answer :
  • RNA-seq : Profile gene expression in treated cancer cells (e.g., A549 lung carcinoma) to identify dysregulated pathways (e.g., apoptosis, ROS signaling) .
  • CRISPR Screening : Knock out candidate targets (e.g., Nrf2) to validate dependency on antioxidant response pathways .

Q. What experimental designs address stability and degradation under varying pH/temperature?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via LC-MS .
  • Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Assess potency loss using HPLC .

Q. How can hydrogen-bonding networks in cocrystals enhance bioavailability?

  • Methodological Answer :
  • Cocrystal Screening : Screen with coformers (e.g., succinic acid) using solvent-drop grinding. Analyze hydrogen-bonding motifs via graph set analysis (e.g., R₂²(8) rings) .
  • Dissolution Testing : Compare solubility of cocrystals vs. pure compound in simulated gastric fluid .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenol, 4-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxy-
Reactant of Route 2
Phenol, 4-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxy-

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